Cholesteryl nitrolinoleate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

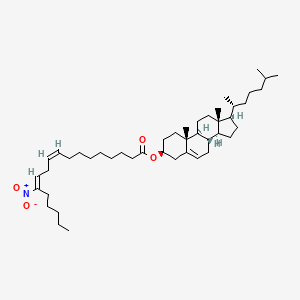

Cholesteryl nitrolinoleate, also known as this compound, is a useful research compound. Its molecular formula is C45H75NO4 and its molecular weight is 694.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Steryl esters [ST0102]. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Biological Significance

Cholesteryl nitrolinoleate is formed through the nitration of cholesteryl linoleate, primarily in response to inflammatory stimuli. It has been shown to possess anti-inflammatory properties by modulating macrophage activation and reducing the production of pro-inflammatory mediators. For instance, studies have demonstrated that this compound levels increase significantly following macrophage activation, suggesting its role in cellular responses to inflammation .

Clinical Implications

This compound's presence in human plasma and its ability to modulate inflammatory responses suggest potential clinical applications:

- Cardiovascular Health : Given its role in reducing inflammation, this compound may be beneficial in preventing or treating cardiovascular diseases associated with chronic inflammation .

- Inflammatory Disorders : The compound's anti-inflammatory properties could be leveraged in therapeutic strategies for conditions such as arthritis, asthma, and other inflammatory diseases .

Table 1: Summary of Research Findings on this compound

Case Studies

Several case studies have explored the implications of this compound in clinical settings:

- Case Study 1 : A study involving patients with cardiovascular disease showed elevated levels of this compound correlated with reduced markers of inflammation, suggesting its utility as a biomarker for vascular health .

- Case Study 2 : Research on patients with rheumatoid arthritis indicated that higher concentrations of this compound were associated with lower disease activity scores, highlighting its potential therapeutic benefits in autoimmune conditions .

化学反应分析

Detection and Analytical Methods

CLNO₂ is detected in biological samples using advanced analytical techniques:

-

HPLC-ESI-MS/MS : Reverse-phase chromatography with MRM transitions (m/z 711 → 369 and m/z 711 → 326) .

-

Isotopic labeling : Use of [¹⁵N]nitrite confirms nitro group incorporation via mass shift to m/z 712 .

| Analytical Parameter | Value |

|---|---|

| Molecular formula | C₄₅H₇₅NO₄ |

| Molecular weight | 694.1 g/mol |

| Retention time (HPLC) | 9.5 min |

| Plasma concentration (human) | 77 ± 11 nM |

Reactivity and Degradation

CLNO₂ exhibits unique reactivity due to its nitroalkene group:

-

Electrophilic addition : The nitro group undergoes Michael addition with nucleophilic residues (e.g., cysteine thiols) in proteins .

-

- NO release : Hydrolysis by esterases releases nitrolinoleate (LNO₂), which donates - NO in aqueous environments .

-

Isomerization : Exists as 10-nitro-9Z,12Z- and 12-nitro-9Z,12Z-octadecadienoate isomers .

Biological Nitration Pathways

CLNO₂ formation is linked to inflammatory responses:

-

Macrophage activation : Lipopolysaccharide (LPS) and interferon-γ (IFN-γ) induce inducible nitric oxide synthase (NOS2), increasing CLNO₂ levels 20-fold .

-

Inhibition by L-NAME : The NOS inhibitor N-nitro-L-arginine methyl ester blocks CLNO₂ synthesis, confirming - NO dependence .

Anti-inflammatory Signaling Mechanisms

CLNO₂ modulates inflammatory pathways through multiple mechanisms:

-

PPARγ activation : Binds peroxisome proliferator-activated receptor γ, suppressing pro-inflammatory cytokine secretion .

-

NF-κB inhibition : Pretreatment with CLNO₂ reduces nuclear translocation of NF-κB, blocking downstream gene expression .

-

HO-1 induction : Upregulates heme oxygenase-1, producing anti-inflammatory carbon monoxide .

属性

分子式 |

C45H75NO4 |

|---|---|

分子量 |

694.1 g/mol |

IUPAC 名称 |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9Z,12E)-13-nitrooctadeca-9,12-dienoate |

InChI |

InChI=1S/C45H75NO4/c1-7-8-16-22-37(46(48)49)23-17-14-12-10-9-11-13-15-18-24-43(47)50-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h12,14,23,25,34-35,38-42H,7-11,13,15-22,24,26-33H2,1-6H3/b14-12-,37-23+/t35-,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

InChI 键 |

DBECUTYNMXMLET-QKBQTZBKSA-N |

手性 SMILES |

CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)/[N+](=O)[O-] |

规范 SMILES |

CCCCCC(=CCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)[N+](=O)[O-] |

同义词 |

cholesteryl nitrolinoleate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。